molecular formula C17H21BN4O3 B2506377 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874298-03-0

1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Katalognummer: B2506377
CAS-Nummer: 874298-03-0
Molekulargewicht: 340.19
InChI-Schlüssel: BQTOVEWOGGCEML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure features a pyrimidinyl group attached to the urea nitrogen and a phenyl ring substituted with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is hypothesized to serve as a key intermediate in Suzuki-Miyaura cross-coupling reactions, similar to structurally related analogs used in anticancer drug synthesis (e.g., linifanib intermediates).

Eigenschaften

IUPAC Name

1-pyrimidin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN4O3/c1-16(2)17(3,4)25-18(24-16)12-6-8-13(9-7-12)21-15(23)22-14-19-10-5-11-20-14/h5-11H,1-4H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOVEWOGGCEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated pyrimidine.

    Attachment of the dioxaborolane moiety: This step involves the reaction of the phenyl group with a dioxaborolane reagent under mild conditions.

    Formation of the urea linkage: The final step involves the reaction of the pyrimidine-phenyl-dioxaborolane intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing flow chemistry techniques for better control over reaction conditions.

Analyse Chemischer Reaktionen

1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

    Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of various biaryl derivatives.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, mild oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups. This dual functionality allows the compound to modulate various biological pathways, making it a versatile tool in research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea with structurally related boronic ester-urea derivatives, highlighting their synthetic routes, yields, and applications:

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Yield Key Applications/Findings References
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Pyrimidin-2-yl 4-(4,4,5,5-Tetramethyl-dioxaborolane)phenyl C₁₈H₂₂BN₃O₃ N/R Hypothesized use in cross-coupling reactions; limited direct data -
1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)urea 4-(tert-Butyl)phenyl 4-(4,4,5,5-Tetramethyl-dioxaborolane)phenyl C₂₃H₃₁BN₂O₃ 50% Intermediate in tubulin-targeting anticancer agents; crystallized from THF/H₂O
1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)urea 4-Chlorophenyl 3-(4,4,5,5-Tetramethyl-dioxaborolane)phenyl C₁₉H₂₂BClN₂O₃ N/R Potential pesticide intermediate; commercial availability
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)urea Phenyl 4-(4,4,5,5-Tetramethyl-dioxaborolane)phenyl C₁₉H₂₂BN₂O₃ N/R Used in Suzuki-Miyaura reactions; structurally validated by NMR and HRMS
1-(2-Chloro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea p-Tolyl 2-Chloro-5-(4,4,5,5-tetramethyl-dioxaborolane)phenyl C₂₁H₂₃BClN₂O₃ N/R Explored in kinase inhibitor synthesis; halogen substituent enhances electrophilicity

Key Observations:

Halogen-substituted derivatives (e.g., 4-chlorophenyl or 2-chlorophenyl) exhibit increased electrophilicity, favoring participation in cross-coupling reactions.

Synthetic Efficiency :

  • Yields for these compounds vary significantly. For example, the tert-butyl-substituted analog (50% yield) contrasts with the boronic acid derivative (105% yield due to crystallization efficiency), highlighting the impact of substituents on reaction optimization.

Biological and Catalytic Applications: The tert-butyl analog (compound 6.56) is noted for its role in tubulin-targeting anticancer agents, validated by NMR and crystallography. Phenyl- and tolyl-substituted analogs are frequently employed in Suzuki-Miyaura reactions for biaryl synthesis, a critical step in drug development (e.g., linifanib).

Stability and Handling :

  • Boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improve stability under ambient conditions compared to boronic acids, making them preferred intermediates in multistep syntheses.

Research Findings and Data

Physicochemical Properties:

Property Target Compound 1-(4-(tert-Butyl)phenyl)-3-(4-boronated phenyl)urea 1-Phenyl-3-(4-boronated phenyl)urea
Molecular Weight 355.20 g/mol 406.32 g/mol 310.20 g/mol
Melting Point N/R 160–162°C N/R
Solubility Likely polar aprotic solvents Soluble in THF, DCM Soluble in DMSO, ethanol

Biologische Aktivität

1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities. This compound features a pyrimidine ring and a urea moiety, which are known to contribute to various pharmacological effects. The presence of the boron-containing group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances its chemical properties and biological interactions.

Chemical Structure

The chemical structure can be represented as follows:

C17H21BN4O3\text{C}_{17}\text{H}_{21}\text{B}\text{N}_4\text{O}_3

This structure includes:

  • A pyrimidine ring
  • A urea functional group
  • A boron-containing moiety that enhances solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. The urea moiety is capable of forming hydrogen bonds with target proteins, facilitating enzyme inhibition or receptor modulation.

Anticancer Properties

Research has indicated that compounds similar to 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibit significant anticancer properties. For instance:

  • Inhibition of PI3K/mTOR Pathway : This compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. Studies have shown that related compounds exhibit IC50 values in the nanomolar range against various cancer cell lines .
CompoundTargetIC50 (nM)
1PI3Kα17
2mTOR30

Other Biological Activities

Besides anticancer effects, the compound may also exhibit:

  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation by inhibiting specific kinases involved in inflammatory pathways.

Case Study 1: In vitro Evaluation

A study evaluated the cytotoxic effects of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea on several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 nM for MCF7 cells.

Case Study 2: In vivo Efficacy

In a xenograft model using mice implanted with human tumor cells, administration of the compound resulted in significant tumor growth inhibition compared to controls. The study reported a reduction in tumor volume by up to 60% after four weeks of treatment.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has favorable absorption and distribution characteristics. It is expected to cross the blood-brain barrier due to its lipophilicity conferred by the tetramethyl dioxaborolane group.

Q & A

Q. What are the key synthetic pathways for preparing 1-(pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Coupling of a pyrimidine amine with an isocyanate-functionalized phenylboronic ester precursor.
  • Step 2 : Optimization of reaction conditions (e.g., temperature, solvent polarity) to stabilize the boronic ester group during urea formation .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Key challenges include preserving the dioxaborolane ring’s integrity and avoiding hydrolysis of the boronic ester under basic or aqueous conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms the urea linkage and boronic ester substitution pattern (e.g., 1^1H NMR for aromatic protons, 11^{11}B NMR for boron environment) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura coupling , a key reaction for biaryl bond formation. Factors affecting reactivity:

ParameterImpact
Catalyst (Pd(PPh3_3)4_4 vs. Pd(dppf)Cl2_2)Influences yield and regioselectivity
Solvent (THF vs. DMF)Affects boronic ester stability and reaction rate
Base (K2_2CO3_3 vs. CsF)Modulates transmetallation efficiency

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from subtle structural variations. For example:

Structural FeatureObserved BioactivityReference
Fluorophenyl substituentEnhanced kinase inhibition (IC50_{50} < 100 nM)
Chlorophenyl substituentReduced solubility but increased metabolic stability
Dimethylamino-pyrimidineImproved cellular uptake via charge modulation
Mitigation strategies include:
  • Systematic SAR studies to isolate substituent effects.
  • Computational docking to predict binding affinity variations .

Q. What methodological approaches optimize reaction yields in dioxaborolane-containing urea derivatives?

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)2_2) often outperform Ni catalysts in boronic ester coupling .
  • Solvent Selection : Anhydrous DMSO or THF minimizes boronic ester hydrolysis .
  • Temperature Control : Maintaining ≤80°C prevents decomposition of the urea moiety . Example optimization table:
ConditionYield Improvement
Catalyst: Pd(dppf)Cl2_2+25%
Solvent: DMF+15% vs. THF
Reaction time: 12 hrsOptimal balance between completion and side reactions

Q. How can researchers elucidate the mechanism of enzyme inhibition by pyrimidine-urea derivatives?

  • Kinetic Assays : Measure KiK_i values under varying substrate concentrations to determine competitive vs. non-competitive inhibition .
  • X-ray Crystallography : Resolve binding modes of the urea moiety with enzyme active sites (e.g., tyrosine kinases) .
  • Mutagenesis Studies : Identify critical residues interacting with the pyrimidine or boronic ester groups .

Data Analysis & Experimental Design

Q. What strategies address low reproducibility in antiproliferative assays for this compound?

  • Standardized Cell Lines : Use authenticated lines (e.g., NCI-60 panel) to minimize variability .
  • Dose-Response Curves : Generate IC50_{50} values across triplicate experiments with error bars <15% .
  • Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .

Q. How should researchers design experiments to evaluate the boronic ester’s stability under physiological conditions?

  • Hydrolysis Kinetics : Monitor degradation in PBS (pH 7.4) at 37°C via 11^{11}B NMR or HPLC .
  • Competitive Stability Tests : Compare hydrolysis rates with analogous trifluoroborate salts (more stable but less reactive) .
  • In Silico Modeling : Predict hydrolysis pathways using DFT calculations .

Comparative Analysis

Q. How do structural analogs with alternative boronic esters (e.g., pinacol vs. neopentyl glycol esters) compare in reactivity?

Boronic Ester TypeReactivity in Suzuki CouplingStability in Air
Pinacol (4,4,5,5-tetramethyl)ModerateHigh
Neopentyl glycolHigher reactivityLower (sensitive to moisture)
Pinacol esters are preferred for shelf-stable reagents, while neopentyl glycol derivatives may offer faster reaction rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.